
1-(2-Chlorobenzyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorobenzyl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a naphthalene ring system substituted with a 2-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)naphthalene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the reaction of naphthalene with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Friedel-Crafts Alkylation: Another common method is the Friedel-Crafts alkylation of naphthalene with 2-chlorobenzyl chloride using a similar Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzyl)naphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
1-(2-Chlorobenzyl)naphthalene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
1-(2-Chlorobenzyl)naphthalene can be compared with other similar compounds, such as:
Benzyl Naphthalene: Similar structure but lacks the chlorine substitution, leading to different reactivity and applications.
2-Chlorobenzyl Benzene: Similar substitution pattern but with a benzene ring instead of a naphthalene ring, resulting in different chemical properties.
Uniqueness: The presence of both the naphthalene ring and the 2-chlorobenzyl group in this compound imparts unique chemical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
90137-01-2 |
|---|---|
Molecular Formula |
C17H13Cl |
Molecular Weight |
252.7 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]naphthalene |
InChI |
InChI=1S/C17H13Cl/c18-17-11-4-2-7-15(17)12-14-9-5-8-13-6-1-3-10-16(13)14/h1-11H,12H2 |
InChI Key |
COLGRTVWSWFJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
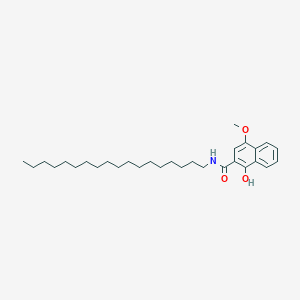
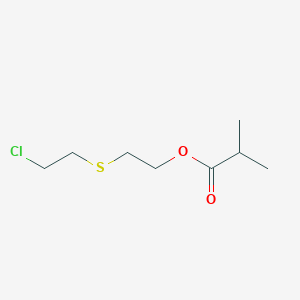
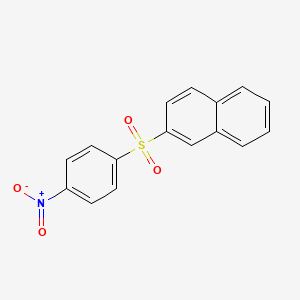
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)


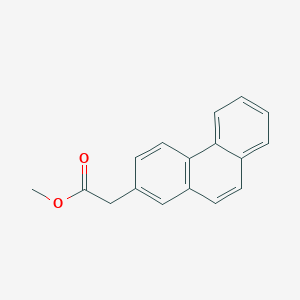
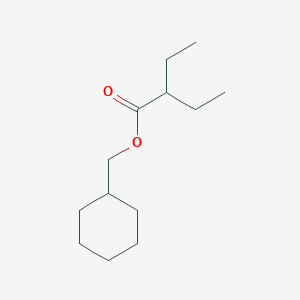
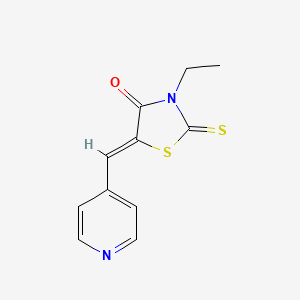
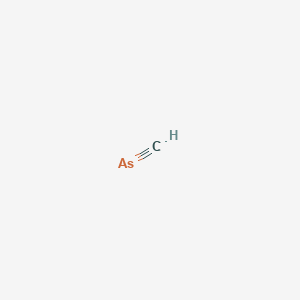
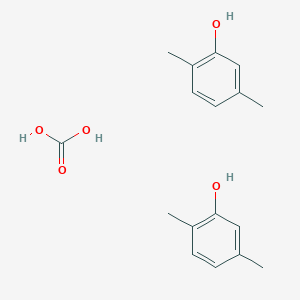
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
